molecular formula C13H22ClN3O B1678243 Procainamide hydrochloride CAS No. 614-39-1

Procainamide hydrochloride

Cat. No. B1678243
CAS RN: 614-39-1
M. Wt: 271.78 g/mol
InChI Key: ABTXGJFUQRCPNH-UHFFFAOYSA-N
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Safety and Hazards

Procainamide hydrochloride is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be used only outdoors or in a well-ventilated area, and protective gloves, eye protection, and face protection should be worn when handling it .

Biochemical Analysis

Biochemical Properties

Procainamide hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a sodium channel blocker, affecting the ionic fluxes necessary for impulse conduction. This interaction stabilizes the neuronal membrane, thereby exerting its local anesthetic action . Additionally, this compound inhibits DNA methyltransferase, modulating the epigenetic regulation of gene expression .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by stabilizing the neuronal membrane and inhibiting ionic fluxes. This action impacts cell signaling pathways, gene expression, and cellular metabolism. This compound has been reported to cause a decrease in the number of cells in the bone marrow and may induce symptoms of lupus . It also affects myocardial cells by decreasing excitability and conduction velocity, which can depress myocardial contractility .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a sodium channel blocker. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby exerting its local anesthetic action . This compound also inhibits the IKr rectifier K+ current and induces a voltage-dependent open channel block on batrachotoxin-activated sodium channels in cardiomyocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Prolonged use often results in the development of positive antinuclear antibody (ANA) titers, which may or may not accompany symptoms of systemic lupus erythematosus (SLE)-like syndrome . The stability and degradation of this compound can influence its long-term effects on cellular function. Laboratory tests for detection of procainamide-induced SLE are recommended before and periodically during maintenance or prolonged therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At recommended dosages, it can cause agranulocytosis, bone marrow depression, neutropenia, hypoplastic anemia, and thrombocytopenia . High doses may lead to progressive widening of the QRS complex, prolonged Q-T and P-R intervals, lowering of the R and T waves, and increasing A-V block . The lethal dose (LD50) varies across species, with values such as 95 mg/kg (rat, IV) and 312 mg/kg (mouse, oral) .

Metabolic Pathways

This compound is metabolized via different pathways, with the most common being acetylation to the less-toxic N-acetylprocainamide (NAPA). The rate of acetylation is genetically determined, resulting in two phenotypes: slow and rapid acetylators . The hepatic metabolism of this compound involves the enzyme CYP2D6 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. About 15 to 20 percent of this compound is reversibly bound to plasma proteins, and considerable amounts are more slowly and reversibly bound to tissues of the heart, liver, lung, and kidney . The apparent volume of distribution eventually reaches about 2 liters per kilogram body weight .

Subcellular Localization

The subcellular localization of this compound involves its distribution within various cellular compartments. It is known to bind to histone proteins, which can be toxic to lymphocytes . The localization and activity of this compound can be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Procainamide Hydrochloride is synthesized through the reaction of p-aminobenzoic acid with diethylaminoethyl chloride, followed by the conversion of the resulting intermediate to procainamide. The final step involves the formation of the hydrochloride salt .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically includes steps such as crystallization, filtration, and drying to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: Procainamide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTXGJFUQRCPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51-06-9 (Parent)
Record name Procainamide hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID2049422
Record name Procainamide hydrochloride
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Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855728
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4

CAS RN

614-39-1
Record name Procainamide hydrochloride
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Record name Procainamide hydrochloride [USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name procainamide hydrochloride
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Record name Benzamide, 4-amino-N-[2-(diethylamino)ethyl]-, hydrochloride (1:1)
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Record name Procainamide hydrochloride
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Record name Procainamide hydrochloride
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Record name PROCAINAMIDE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does procainamide hydrochloride exert its antiarrhythmic effect?

A1: this compound primarily acts by blocking sodium channels in cardiac myocytes [, , ]. This blockade slows down the rapid depolarization phase of the action potential, effectively suppressing abnormal electrical impulses that can lead to arrhythmias.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula is C13H22ClN3O • HCl, and its molecular weight is 300.25 g/mol.

Q3: Are there any spectroscopic data available for characterizing this compound?

A3: Yes, spectroscopic techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy have been used to confirm the structure of this compound and its reaction products []. Electron Paramagnetic Resonance (EPR) spectroscopy was employed to identify free radicals formed in the compound upon gamma irradiation []. Additionally, UV-Vis spectrophotometry has been widely used for analytical purposes, including the determination of this compound in various formulations [, , , ].

Q4: Is this compound compatible with commonly used intravenous solutions?

A4: While this compound is compatible with 0.9% sodium chloride injection, it shows incompatibility with 5% dextrose injection, leading to the formation of procainamide-dextrose complexes that alter its stability and bioavailability [, , , ].

Q5: Does this compound possess any catalytic properties relevant to its pharmaceutical applications?

A5: this compound itself does not exhibit inherent catalytic properties relevant to its therapeutic use as an antiarrhythmic agent. Its primary mechanism relies on binding to sodium channels rather than catalyzing specific chemical reactions.

Q6: Have computational methods been used to study this compound?

A6: While specific examples are limited within the provided research articles, computational chemistry techniques can be valuable for understanding this compound's interactions with its target, exploring its pharmacokinetic properties, and designing potential analogs with improved efficacy or safety profiles.

Q7: How do structural modifications of this compound affect its activity?

A9: Although limited information is available on direct structural modifications of this compound within the provided research, it is known that its primary metabolite, N-acetylprocainamide (NAPA), also exhibits antiarrhythmic activity [, , ]. This suggests that modifications to the aromatic amine group, such as acetylation, can influence its pharmacological properties. Further research focusing on SAR would be beneficial for developing novel procainamide analogs with enhanced therapeutic profiles.

Q8: What strategies can be employed to enhance the stability of this compound formulations?

A10: Neutralizing the pH of 5% dextrose injection or storing the admixture under refrigerated conditions (5°C) has been shown to improve the stability of this compound by mitigating procainamide-dextrose complexation [].

Q9: Is there information available regarding the SHE regulations for this compound?

A9: The provided research articles primarily focus on the pharmaceutical and chemical aspects of this compound. Specific information regarding SHE regulations would need to be obtained from relevant regulatory bodies and safety data sheets.

Q10: How is this compound absorbed and metabolized in the body?

A12: this compound is well-absorbed after oral administration, with a bioavailability of approximately 85% []. It is primarily metabolized in the liver, mainly via acetylation to N-acetylprocainamide (NAPA), which also exhibits antiarrhythmic activity [, ].

Q11: How do plasma levels of procainamide relate to its therapeutic effect?

A13: Salivary levels of this compound have been shown to correlate well with its therapeutic effect on the QT interval, suggesting that saliva monitoring could be a valuable tool for therapeutic drug monitoring [].

Q12: Does protein-calorie malnutrition affect the pharmacokinetics of procainamide?

A14: Studies in rats indicate that protein-calorie malnutrition can significantly alter procainamide pharmacokinetics, leading to a longer mean residence time, decreased plasma clearance, and reduced metabolic conversion to NAPA []. These findings highlight the importance of considering nutritional status when optimizing procainamide therapy.

Q13: What models have been used to study the antiarrhythmic effects of this compound?

A15: Animal models, particularly dogs, have been employed to investigate the hemodynamic effects and efficacy of this compound in treating postoperative ventricular arrhythmias [].

Q14: Are there known mechanisms of resistance to this compound?

A14: While specific resistance mechanisms are not extensively discussed within the provided research, the development of tolerance and decreased efficacy over time is a known clinical challenge with antiarrhythmic drugs, potentially involving alterations in drug targets or pharmacokinetic pathways. Further research is warranted to elucidate the mechanisms underlying procainamide resistance and explore strategies to overcome it.

Q15: What are some potential adverse effects associated with this compound?

A15: this compound administration can be associated with various adverse effects, including gastrointestinal disturbances, central nervous system effects, and cardiovascular effects such as hypotension and prolongation of the QT interval.

Q16: Can this compound induce lupus-like symptoms?

A18: Yes, this compound has been implicated in inducing a lupus-like syndrome characterized by arthralgia, cutaneous lesions, and the presence of antinuclear antibodies. This immune-mediated reaction appears to be dose- and duration-dependent and generally resolves upon drug discontinuation [, , ].

Q17: Are there specific biomarkers for monitoring this compound therapy?

A17: While not explicitly mentioned in the provided research, monitoring plasma drug levels of both procainamide and its active metabolite, NAPA, is crucial for optimizing therapy and minimizing toxicity. Additionally, electrocardiogram (ECG) monitoring is essential to assess the drug's effect on cardiac rhythm and identify potential QT interval prolongation, a known adverse effect of procainamide.

Q18: What analytical methods are commonly used to quantify this compound?

A18: Several analytical techniques have been employed for quantifying this compound, including:

  • High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for quantifying procainamide and its metabolite, NAPA, in various matrices like plasma, serum, and pharmaceutical formulations [, , , , , , , , , ].
  • Gas Chromatography (GC): While less common than HPLC, GC methods have been developed for this compound analysis in specific applications, such as determining its stability in rat feed [].
  • Fluorescence Polarization Immunoassay (FPIA): This method offers a rapid and automated approach for measuring procainamide concentrations in biological fluids [].
  • Spectrophotometry: UV-Vis spectrophotometry, particularly in conjunction with derivatization reactions, provides simple and cost-effective methods for determining this compound in pharmaceutical dosage forms [].

Q19: Is there information available on the environmental impact of this compound?

A19: The provided research articles primarily focus on pharmaceutical and chemical aspects. Assessing the environmental impact of pharmaceuticals like this compound requires dedicated ecotoxicological studies.

Q20: What factors influence the dissolution of this compound tablets?

A23: The pH of the dissolution medium plays a crucial role in the disintegration and dissolution of this compound tablets. Studies have shown that these tablets fail to disintegrate in acidic environments mimicking conditions of gastric achylia, highlighting the importance of formulation factors in ensuring adequate drug release [].

Q21: Are there specific guidelines for validating analytical methods for this compound?

A21: Analytical methods for pharmaceutical analysis, including those for this compound, should adhere to internationally recognized guidelines and regulatory requirements, such as those outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Q22: What measures are taken to ensure the quality of this compound products?

A22: Stringent quality control measures are essential throughout the manufacturing process of this compound to ensure consistent product quality, safety, and efficacy. These measures typically involve:

    Q23: Can this compound elicit an immune response?

    A26: Yes, as mentioned earlier, this compound can induce a lupus-like syndrome, which is considered an immune-mediated adverse reaction. This phenomenon highlights the potential for procainamide to interact with the immune system [, , ].

    Q24: Does this compound interact with drug transporters?

    A27: Yes, this compound is known to interact with renal tubular cationic secretion pathways, which can be competitively inhibited by drugs like trimethoprim []. Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing therapeutic outcomes.

    Q25: Are there alternative antiarrhythmic drugs to this compound?

    A25: Yes, several other antiarrhythmic drugs are available, each with its unique mechanism of action, pharmacokinetic profile, and potential adverse effect profile. Common alternatives include:

      Q26: Are there specific guidelines for the disposal of this compound?

      A26: Safe and environmentally responsible disposal practices for pharmaceutical waste, including this compound, are crucial to minimize potential environmental contamination. Consulting local regulations and guidelines for proper pharmaceutical waste disposal is essential.

      Q27: What resources are available for researchers studying this compound?

      A27: Various resources are available to support research on this compound, including:

        Q28: When was this compound first introduced as an antiarrhythmic agent?

        A28: this compound has been used clinically as an antiarrhythmic agent since the 1950s, marking a significant milestone in the management of cardiac arrhythmias.

        Q29: Are there any cross-disciplinary applications of this compound research?

        A34: The development of this compound-containing liposomes for potential anticancer applications highlights the synergistic potential of combining this drug with other therapeutic agents in novel drug delivery systems []. This exemplifies the importance of cross-disciplinary collaboration between pharmaceutical sciences, material sciences, and oncology.

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